molecular formula C17H24N6O3 B2640112 8-ethyl-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887215-58-9

8-ethyl-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2640112
M. Wt: 360.418
InChI Key: DFWVEAYUFWKDBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“8-ethyl-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a chemical compound with the molecular formula C17H24N6O31. It has a molecular weight of 360.4181.



Synthesis Analysis

Unfortunately, I couldn’t find any specific information about the synthesis of this compound.



Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C17H24N6O31. However, without more specific information, it’s difficult to provide a detailed analysis of its structure.



Chemical Reactions Analysis

I’m sorry, but I couldn’t find any specific information about the chemical reactions involving this compound.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. For “8-ethyl-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione”, these properties would be defined by its molecular formula, C17H24N6O31, and its molecular weight, 360.4181.


Scientific Research Applications

Synthesis and Pharmacological Evaluation

A study by Zagórska et al. (2009) involved the synthesis of a series of derivatives, including 8-ethyl-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione. These compounds were evaluated as potent 5-HT(1A) receptor ligands. Preclinical studies indicated potential anxiolytic-like activity, with effects weaker than Diazepam but comparable to Imipramine in an antidepressant model (Zagórska et al., 2009).

Receptor Affinity and Enzyme Activity

In 2016, Zagórska et al. conducted a study on derivatives, including this compound, for their binding affinity for serotonin and dopamine receptors and inhibitory potencies for phosphodiesterases. This research suggested the potential of these derivatives as pharmacological agents (Zagórska et al., 2016).

Antidepressant and Anxiolytic-like Activity

A study by Zagórska et al. (2015) synthesized a series of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones. Compounds with the purine-2,4-dione nucleus, including the specific compound , exhibited affinity for serotoninergic and dopaminergic receptors. Some derivatives showed potential as antidepressant and anxiolytic agents (Zagórska et al., 2015).

Molecular Modeling and Pharmacological Studies

Another study by Zagórska et al. (2016) involved molecular modeling and evaluation of derivatives for their receptor affinity and enzyme inhibitory activity. This research provided insights into the structural features responsible for receptor and enzyme activity, indicating the compound's relevance in developing antidepressant and anxiolytic agents (Zagórska et al., 2016).

Safety Profile and Pharmacological Properties

A study by Partyka et al. (2020) investigated the safety profile and pharmacological properties of imidazopurine-2,4-dione derivatives. The study highlighted the potential of these compounds, including the specific chemical , as antidepressants with an emphasis on their safety and tolerability (Partyka et al., 2020).

Safety And Hazards

This product is not intended for human or veterinary use1. It’s intended for research use only1.


Future Directions

Without more specific information about this compound, it’s difficult to predict future directions for its research or application.


Please note that this information is based on limited resources and might not be fully comprehensive or accurate. For more detailed information, please refer to specific scientific literature or databases. If you have access to them, you might want to perform a more thorough search there.


properties

IUPAC Name

6-ethyl-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6O3/c1-4-21-12(2)11-23-13-14(18-16(21)23)19(3)17(25)22(15(13)24)6-5-20-7-9-26-10-8-20/h11H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFWVEAYUFWKDBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CCN4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Ethyl-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione

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